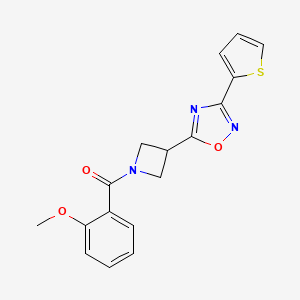

(2-Methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-6-3-2-5-12(13)17(21)20-9-11(10-20)16-18-15(19-23-16)14-7-4-8-24-14/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOZQHAOBONMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Synthesis and Structure

The compound features a complex structure comprising a methoxyphenyl group and an azetidine ring substituted with a thiophenyl and an oxadiazole moiety. The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring and subsequent coupling reactions to obtain the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene derivatives. For instance, a study evaluated various derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic activity at concentrations as low as 0.001–0.1 µM, suggesting a promising therapeutic index for further development .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| D-1 | 1.0 | Induces apoptosis |

| D-6 | 0.5 | Inhibits cell proliferation |

| D-15 | 0.07 | Disrupts mitochondrial function |

| D-16 | 0.03 | Modulates signaling pathways |

Antimicrobial Activity

The antimicrobial efficacy of the synthesized derivatives was assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Electron-withdrawing groups at the para position were found to enhance antimicrobial activity significantly. Compounds with halogen substituents demonstrated increased potency against bacterial strains compared to their non-substituted counterparts .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Gram-positive (MIC µg/mL) | Gram-negative (MIC µg/mL) |

|---|---|---|

| D-1 | 8 | 16 |

| D-4 | 4 | 8 |

| D-20 | 16 | 32 |

Antioxidant Potential

Antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The presence of electron-donating groups such as -OCH₃ significantly improved the antioxidant capacity of the compounds, indicating their potential in combating oxidative stress-related disorders .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging % | ABTS Scavenging % |

|---|---|---|

| D-16 | 85 | 90 |

| D-6 | 70 | 75 |

| Control | 50 | 55 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies revealed that modifications at specific positions on the phenyl and azetidine rings can significantly influence biological activity. The incorporation of electron-withdrawing or electron-donating groups can enhance anticancer and antimicrobial properties while also improving antioxidant effects .

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical settings:

- MCF-7 Cell Line Study : A derivative similar to the compound demonstrated a notable reduction in cell viability in MCF-7 cells through induction of apoptosis.

- Bacterial Inhibition : A related compound was shown to inhibit growth in resistant bacterial strains, highlighting its potential use in treating infections caused by antibiotic-resistant bacteria.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to (2-Methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. For instance, derivatives of thiophene and oxadiazole have shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives exhibited potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibacterial agents .

Antiviral Properties

The compound's structural components may contribute to its antiviral efficacy. Research indicates that similar compounds have been synthesized to target viruses such as MERS-CoV. These derivatives displayed inhibitory activity at micromolar concentrations, indicating potential for further development as antiviral therapeutics . The presence of the oxadiazole moiety is particularly noteworthy as it has been associated with enhanced bioactivity against viral pathogens.

Anticancer Potential

Compounds featuring the azetidine and thiophene rings have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The methanone functional group may enhance the lipophilicity of the compound, improving its bioavailability and efficacy in cancer treatment.

Synthesis and Structural Insights

The synthesis of (2-Methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the azetidine ring via cyclization reactions followed by functionalization with thiophene and methoxy groups. The detailed synthesis pathways can be found in various literature sources focusing on heterocyclic chemistry .

Case Study 1: Antibacterial Evaluation

In a study published in a peer-reviewed journal, a series of oxadiazole derivatives were synthesized and tested for their antibacterial activity using the agar disc-diffusion method. The results indicated that several derivatives had significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's structure was correlated with its activity, providing insights into how modifications can enhance efficacy .

Case Study 2: Antiviral Activity Against MERS-CoV

Another investigation focused on the antiviral properties of compounds related to (2-Methoxyphenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone against MERS-CoV. The study revealed that specific derivatives could inhibit viral replication effectively at low concentrations. This finding underscores the potential for developing these compounds into therapeutic agents for viral infections .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison

2.2 Physicochemical Properties

- Lipophilicity : The target compound’s thiophene and methoxyphenyl groups likely increase logP compared to phenyl-substituted analogs (e.g., CAS 1251634-73-7) .

- Solubility : The oxadiazole’s polarity may counterbalance lipophilicity, but azetidine’s strain could reduce crystalline stability.

- Metabolic Stability : Thiophene rings are prone to oxidation, whereas oxadiazoles resist hydrolysis better than esters .

2.4 Structural and Crystallographic Data

- Crystallography : SHELX programs (e.g., SHELXL) are standard for small-molecule refinement, as seen in triazolone () and thiadiazole () structures. The target compound’s azetidine may adopt a puckered conformation, similar to azetidine derivatives in .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?

The compound can be synthesized via cyclization reactions involving azetidine and thiophene-oxadiazole precursors. Key steps include:

- Azetidine ring formation : Reacting 3-(thiophen-2-yl)-1,2,4-oxadiazole with a carbonylating agent under basic conditions.

- Coupling with 2-methoxyphenyl : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for aryl-azetidine bond formation. Characterization : Employ NMR (¹H/¹³C) to confirm regioselectivity and LC-MS for purity analysis. X-ray crystallography (e.g., as in analogous oxadiazole structures ) validates stereochemistry.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for synthesis steps.

- Storage : Store in airtight containers at –20°C, away from oxidizers and moisture .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, oxadiazole ring vibrations at ~1600 cm⁻¹).

- NMR : ¹H NMR distinguishes methoxy protons (~δ 3.8 ppm) and azetidine ring protons (δ 4.0–5.0 ppm).

- X-ray crystallography : Resolve crystal packing and confirm azetidine-thiophene spatial arrangement .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-azetidine coupling step?

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance cross-coupling efficiency.

- Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation.

- Temperature control : Gradual heating (60–80°C) minimizes thermal degradation of the oxadiazole moiety .

Q. How can contradictory solubility data from different studies be resolved?

- Method standardization : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or acetonitrile.

- pH-dependent studies : Evaluate solubility shifts in buffered aqueous solutions (pH 2–10) to identify ionizable groups .

- Cross-validate with computational models : Calculate logP values using Molinspiration or ACD/Labs software .

Q. What computational strategies predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) via the oxadiazole-thiophene pharmacophore.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using partial least squares regression .

Q. How can degradation products be identified under accelerated stability conditions?

- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and acidic/alkaline hydrolysis.

- LC-HRMS : Detect degradants (e.g., oxadiazole ring cleavage products) with <2 ppm mass accuracy.

- Pathway analysis : Compare fragmentation patterns with reference standards of thiophene derivatives .

Data Contradiction and Reproducibility

Q. How to address variability in biological activity data across cell-based assays?

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to housekeeping genes (e.g., GAPDH).

- Control for metabolic interference : Pre-treat cells with CYP450 inhibitors to assess off-target effects.

- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to reconcile IC₅₀ discrepancies .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction time and catalyst loading via factorial design.

- In-line monitoring : Use FT-IR probes to track intermediate formation in real time.

- Purification protocols : Optimize column chromatography (e.g., silica gel vs. C18) for consistent impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.